molecular formula C20H23NO5S2 B11669184 {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid

{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid

Cat. No.: B11669184
M. Wt: 421.5 g/mol
InChI Key: BSKSLRCWRMPXFN-GZTJUZNOSA-N
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Description

{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and an ethoxyphenoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid typically involves multiple steps. One common method includes the formation of the thiazolidinone ring through a cyclization reaction involving a thioamide and a carbonyl compound. The cyclohexyl group is introduced via a Grignard reaction or similar alkylation process. The final step involves the esterification of the phenoxy acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .

Industry

In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Phenoxyacetic acids: These compounds are used as herbicides and have similar structural features.

Uniqueness

The uniqueness of {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H23NO5S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C20H23NO5S2/c1-2-25-16-10-13(8-9-15(16)26-12-18(22)23)11-17-19(24)21(20(27)28-17)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,22,23)/b17-11+

InChI Key

BSKSLRCWRMPXFN-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OCC(=O)O

Origin of Product

United States

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